2-(2,2-Difluoropropoxy)-6-methylphenylamine
Description
2-(2,2-Difluoropropoxy)-6-methylphenylamine is an aromatic amine derivative featuring a difluoropropoxy substituent at the 2-position and a methyl group at the 6-position of the benzene ring.
Properties
IUPAC Name |
2-(2,2-difluoropropoxy)-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-7-4-3-5-8(9(7)13)14-6-10(2,11)12/h3-5H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZVTEYIIMYZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(C)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoropropoxy)-6-methylphenylamine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylphenylamine and 2,2-difluoropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Reaction Mechanism: The phenylamine undergoes nucleophilic substitution with 2,2-difluoropropanol, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted phenylamines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 2-(2,2-Difluoropropoxy)-6-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance the compound’s binding affinity and selectivity, leading to its desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2,2-Difluoropropoxy)-6-methylphenylamine with three structurally related compounds identified in the evidence:
Compound A :
- Name: 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine
- Source : EP 4,146,630 B1 (Example 5)
- Structural Features: Pyrimidine core (vs. benzene in the target compound). Difluorophenoxy group at position 3. Trifluoromethyl and methyl substituents at positions 5 and 4.
- The trifluoromethyl group enhances lipophilicity compared to the target compound’s methyl group.
- Synthetic Insight :
Compound B :
- Name: (2R)-2-[2-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]-3-methoxy-3-oxopropane-1-sulfonic acid
- Source : EP 4,374,877 A2
- Structural Features :
- Complex spirocyclic framework with multiple fluorinated and trifluoromethyl groups.
- Sulfonic acid and carboxamide functionalities.
- Key Differences :
- Significantly larger molecular weight (m/z 853.0 [M+H]+) compared to the target compound.
- The presence of a sulfonic acid group increases water solubility, unlike the hydrophobic target compound.
- Analytical Data :
Compound C :
- Name: 3-[2-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[(4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]pentanedioic acid
- Source : EP 4,374,877 A2
- Structural Features :
- Pentanedioic acid side chain (enhances polarity).
- Overlap with Compound B in the spirocyclic core.
- Key Differences: The dicarboxylic acid moiety contrasts with the simple amine group in the target compound.
Research Findings and Implications
- Fluorination Impact : The difluoropropoxy group in the target compound likely confers metabolic stability similar to Compounds A–C, where fluorination is a common strategy to resist enzymatic degradation .
- Structural Complexity : Compared to spirocyclic analogs (Compounds B and C), the target compound’s simpler structure may offer advantages in synthetic scalability and cost-effectiveness.
- Solubility Considerations : The absence of polar groups (e.g., sulfonic acid in Compound B) suggests the target compound may require formulation optimization for bioavailability.
Biological Activity
2-(2,2-Difluoropropoxy)-6-methylphenylamine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a difluoropropoxy group and a methyl-substituted phenylamine, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H14F2N
- Molecular Weight : 201.24 g/mol
- Structure : The compound features a difluoropropoxy group attached to a 6-methylphenylamine moiety, which is expected to impact its lipophilicity and receptor binding affinity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Similar compounds have shown the ability to bind with high affinity to various receptors involved in signaling pathways, including those related to cancer and inflammation.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, impacting metabolic pathways relevant to disease states .
- Cellular Uptake : The presence of fluorine atoms can enhance the compound's metabolic stability and cellular uptake, potentially increasing its efficacy in target tissues.
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit proliferation in cancer cell lines by modulating key signaling pathways such as PI3K/Akt .
- Antimicrobial Properties : Similar fluorinated compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt pathway | |
| Antimicrobial | Disruption of bacterial cell membranes | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of related compounds, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the downregulation of the PI3K/Akt signaling pathway, leading to increased apoptosis in malignant cells .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various fluorinated amines against Staphylococcus aureus. Results indicated that compounds with similar structures to this compound showed enhanced activity due to their ability to penetrate bacterial membranes more effectively than non-fluorinated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
